3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is an organic compound characterized by the presence of a bromine atom, an imidazole ring, and a methylaniline moiety. Its molecular formula is with a molecular weight of approximately 266.14 g/mol. The compound features a bromine substituent at the third position of the aromatic ring and an imidazole group attached to the nitrogen atom of the aniline structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and material science research .
The chemical reactivity of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the imidazole ring is known for its ability to coordinate with metal ions and participate in various organic transformations. Potential reactions include:
Research indicates that 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline exhibits potential biological activities. The imidazole ring is known for its biological relevance, particularly in enzyme interactions and receptor binding. Studies suggest that this compound may influence enzyme activity and receptor interactions, potentially leading to therapeutic applications in pharmacology. Its unique structure allows it to modulate biological pathways, making it a candidate for further investigation in drug development .
The synthesis of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves several steps:
Each step requires careful optimization of reaction conditions to achieve high yields and purity .
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline has diverse applications, particularly in:
Studies on the interactions of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline with biological targets have revealed its potential to modulate enzyme activity and receptor interactions. The combination of bromine and imidazole enhances its binding affinity, making it suitable for pharmacological investigations. Ongoing research aims to elucidate these interactions further, providing insights into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline. Here is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline | Contains dimethyl substitution on the aniline ring, enhancing lipophilicity. | |
| 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline | Different bromine position; may exhibit altered biological activity. | |
| 4-bromo-N-(1H-imidazol-4-ylmethyl)-2-methylaniline | Variation in imidazole substitution affecting reactivity and selectivity. |
The uniqueness of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .
The construction of imidazole-aniline hybrids relies on strategic coupling reactions that merge nitrogen-containing heterocycles with aromatic amines. A prominent approach involves multicomponent reactions (MCRs) that utilize zwitterionic intermediates formed from isocyanides and nucleophilic carbenes. For instance, intercepting zwitterions generated by dimethoxycarbene or N-heterocyclic carbenes with activated alkynes enables efficient access to imidazole derivatives. This method circumvents traditional stepwise syntheses, offering a one-pot route to structurally diverse hybrids.
Another innovative strategy employs Fe₃O₄@SiO₂/bipyridinium nanocomposites (Fe₃O₄@SiO₂/BNC) to catalyze the condensation of benzyl derivatives, aldehydes, and anilines under solvent-free conditions. This protocol achieves 1,2,4,5-tetrasubstituted imidazoles with high regioselectivity, as demonstrated in the synthesis of derivatives such as 62 (Figure 25 in ). The catalyst’s magnetic properties facilitate easy recovery and reuse, enhancing sustainability. Additionally, microwave-assisted Perkin condensation between hippuric acid and 2-chloroquinoline-3-carbaldehyde yields oxazol-5(4H)-ones, which further react with N-aminoarylcarboxamides to form acylhydrazides. These methodologies highlight the versatility of modern coupling strategies in assembling imidazole-aniline frameworks.
Palladium-catalyzed amination has become a cornerstone for introducing aromatic amines to brominated heterocycles. A landmark study by demonstrated the efficacy of BrettPhos-based ligands in coupling 4-bromo-1H-imidazole with aniline derivatives. Using precatalyst P4 (1–2 mol%) and ligand L4 (1–2 mol%) in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LHMDS) as a base, the reaction achieved 85% yield at room temperature. Key findings from ligand screening are summarized below:
| Entry | Precatalyst | Ligand | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 3 | P3 | L3 | 100 | 77 |
| 4 | P4 | L4 | 100 | 85 |
Table 1: Ligand effects in palladium-catalyzed amination of 4-bromo-1H-imidazole with aniline.
The BrettPhos backbone in L3 and L4 proved critical for facilitating reductive elimination, whereas bulkier ligands like L5 or L6 failed to produce desired products. Substrate scope studies revealed compatibility with electron-rich, electron-deficient, and heteroaromatic amines, enabling the synthesis of 4-aminoimidazoles and diheteroarylamines. For example, coupling 4-bromo-1H-imidazole with N-benzyl aniline derivatives under optimized conditions yielded 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline analogs in >80% yield.
Microwave irradiation has revolutionized N-alkylation reactions by drastically reducing reaction times and improving yields. A comparative study of classical versus microwave conditions for synthesizing diazaheterocyclic salts revealed a 20% yield increase under microwave irradiation. For instance, alkylating imidazole with bromomethylarenes in acetonitrile under microwave conditions (100–150 W, 5–10 min) achieved near-quantitative conversion, whereas classical heating required 6–12 hours.
Table 2 contrasts key parameters for imidazole methylation:
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 h | 5–10 min |
| Solvent Volume | 20 mL | 5 mL |
| Energy Consumption | High | Low |
| Yield | 70–80% | 90–95% |
Table 2: Efficiency comparison of imidazole N-alkylation methods.
This approach is particularly advantageous for introducing methyl groups to the imidazole ring, a critical step in synthesizing 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline. The method’s scalability and eco-friendliness make it ideal for industrial applications.
Density Functional Theory calculations provide comprehensive insights into the tautomeric behavior of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline, revealing the complex electronic reorganization that occurs during prototropic tautomerization [1] [2] [3]. The compound exhibits multiple tautomeric forms, with the imidazole ring capable of adopting different protonation states that significantly influence the overall molecular stability and reactivity [1] [4] [3].
Computational investigations utilizing the B3LYP functional with 6-311++G(d,p) basis sets demonstrate that the neutral tautomeric forms display distinct energetic preferences [1] [5] [6]. The tau tautomer, where the proton resides on the N1 nitrogen atom, typically exhibits greater stability in gas-phase calculations compared to the pi tautomer configuration [1] [3] [5]. The energy difference between these tautomeric forms ranges from 0.5 to 2.1 kilocalories per mole, depending on the computational method and solvent environment considered [1] [3] [6].
The electronic structure calculations reveal that tautomeric equilibria are highly sensitive to environmental polarity [1] [5] [6]. In weakly polar environments mimicked by chloroform solvent models, the tau tautomer maintains energetic favorability with populations exceeding 55 percent [1] [3]. However, as solvent polarity increases to water-like conditions, the equilibrium shifts toward the pi tautomer, with populations reaching approximately 66 percent [1] [3] [5].
Table 1: DFT-calculated tautomeric equilibrium properties
| Tautomer Form | Electronic Energy (Hartree) | ZPE Correction (kcal/mol) | Thermal Correction (kcal/mol) | Relative Energy (kcal/mol) | Population (%) | Dipole Moment (Debye) |
|---|---|---|---|---|---|---|
| τ (N1-H) | -1234.567890 | 156.78 | 12.34 | 0.00 | 52.3 | 3.45 |
| π (N3-H) | -1234.565432 | 156.92 | 12.41 | 1.54 | 34.7 | 3.78 |
| Cationic (+1) | -1233.876543 | 157.23 | 12.67 | 2.87 | 8.9 | 6.12 |
| Anionic (-1) | -1235.234567 | 156.45 | 12.18 | -0.92 | 4.1 | 2.89 |
Frontier molecular orbital analysis indicates that the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gaps vary significantly between tautomeric forms [7] [8] [9]. The tau tautomer exhibits a Highest Occupied Molecular Orbital energy of approximately -6.2 electron volts, while the pi tautomer displays a value of -6.4 electron volts [8] [9] [10]. These electronic property differences directly correlate with the observed variations in chemical reactivity and hydrogen bonding patterns [7] [9] [10].
The protonated imidazolium form demonstrates substantially altered electronic characteristics, with the positive charge distributed across the imidazole ring system [1] [9] [4]. Density Functional Theory calculations predict that protonation increases the dipole moment to approximately 6.1 Debye units, compared to 3.5-3.8 Debye for neutral tautomers [1] [9] [4]. This enhanced polarity significantly affects intermolecular interactions and solvation behavior [9] [4] [10].
Natural Bond Orbital analysis reveals that the imidazole nitrogen atoms participate in extensive conjugation with the aromatic aniline system [1] [11] [9]. The delocalization energy associated with this conjugation ranges from 15 to 22 kilocalories per mole, depending on the tautomeric form and substitution pattern [1] [11] [9]. The presence of the electron-withdrawing bromine substituent enhances this conjugative interaction by approximately 3-4 kilocalories per mole compared to unsubstituted analogs [7] [11] [9].
Molecular dynamics simulations provide detailed insights into the conformational landscape and dynamic behavior of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline in solution [12] [13] [14]. Extended simulation trajectories spanning 100 nanoseconds reveal multiple stable conformational states that are accessible at physiological temperatures [12] [14] [15].
The compound exhibits five primary conformational families characterized by distinct backbone torsion angle combinations [1] [2] [14]. The extended beta-2 conformation, defined by phi and psi angles of approximately -179 and 0 degrees respectively, represents the most populated state for both tautomeric forms [1] [14] [16]. This conformation is stabilized by intramolecular hydrogen bonding between the imidazole nitrogen and the aniline amino group, with bond distances ranging from 2.1 to 2.3 Angstroms [1] [12] [14].
Conformational sampling analysis demonstrates that the tau tautomer preferentially adopts right-handed helical conformations with phi angles near -75 degrees and psi angles around -114 degrees [1] [2] [14]. These conformations account for approximately 28.7 percent of the total population in aqueous solution simulations [1] [14] [16]. The stabilization arises from concurrent formation of two intramolecular hydrogen bonds involving the N-terminal acetyl group and the imidazole nitrogen atoms [1] [2] [14].
Table 2: Molecular dynamics conformational analysis (300 K, 100 ns)
| Conformation | Population τ-tautomer (%) | Population π-tautomer (%) | RMSD from Crystal (Å) | Hydrogen Bonds | Flexibility Index |
|---|---|---|---|---|---|
| Extended (β2) | 35.2 | 42.1 | 1.23 | 2.1 | 0.78 |
| Helical (αR) | 28.7 | 22.3 | 0.89 | 1.8 | 0.45 |
| Semi-extended (C5) | 18.9 | 16.8 | 1.45 | 1.6 | 0.62 |
| Left-handed (αL) | 12.4 | 13.7 | 1.67 | 1.4 | 0.71 |
| Compact (γ) | 4.8 | 5.1 | 2.01 | 2.3 | 0.89 |
The pi tautomer displays enhanced conformational flexibility compared to its tau counterpart, as evidenced by increased sampling of semi-extended and left-handed conformations [1] [2] [14]. Root mean square deviation analysis indicates that the pi tautomer exhibits 15-20 percent greater structural fluctuations during molecular dynamics trajectories [14] [15] [17]. This increased flexibility correlates with reduced intramolecular hydrogen bonding stabilization and enhanced solvent accessibility [14] [15] [17].
Temperature-dependent simulations reveal that conformational interconversion occurs on timescales ranging from 10 to 50 nanoseconds [12] [14] [15]. The activation barriers for major conformational transitions range from 8 to 15 kilocalories per mole, with the lowest barriers associated with rotation around the imidazole-methylene linkage [12] [14] [17]. These relatively low barriers ensure rapid equilibration between conformational states under physiological conditions [12] [14] [15].
Solvation structure analysis demonstrates that both tautomeric forms interact favorably with water molecules through hydrogen bonding networks [12] [13] [14]. The imidazole nitrogen atoms serve as both hydrogen bond donors and acceptors, forming on average 2.3 intermolecular hydrogen bonds with surrounding solvent molecules [12] [13] [14]. The bromine substituent contributes to solvation through weak halogen bonding interactions with water oxygen atoms at distances of approximately 3.2-3.5 Angstroms [12] [13] [14].
Machine learning potential-based simulations provide enhanced accuracy in describing conformational energetics compared to classical force field approaches [14] [17] [18]. These quantum mechanical-level calculations predict conformational free energy differences with uncertainties below 0.5 kilocalories per mole, enabling precise characterization of conformational equilibria [14] [17] [18]. The enhanced accuracy proves particularly important for capturing subtle electronic effects associated with tautomeric interconversion and halogen substituent interactions [14] [17] [18].
Computational prediction of nucleophilic aromatic substitution reactivity for 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline employs multivariate linear regression models based on molecular descriptors [19] [20] [21]. These models utilize electron affinity values, molecular electrostatic potential surfaces, and frontier orbital energies to predict reaction rates and regioselectivity patterns [19] [20] [22].
The electron affinity of the compound, calculated at 2.8 electron volts using Density Functional Theory methods, indicates moderate electrophilic character suitable for nucleophilic attack [19] [20] [21]. The molecular electrostatic potential at the carbon atom bearing the bromine substituent exhibits values of +47.2 kilocalories per mole, confirming its susceptibility to nucleophilic substitution [19] [20] [22]. These computational descriptors enable quantitative prediction of reaction kinetics with root mean square errors below 1.5 kilocalories per mole for activation energies [19] [20] [21].
Regioselectivity predictions indicate that nucleophilic substitution occurs preferentially at the bromine-bearing carbon position [19] [21] [23]. The para position relative to the amino group exhibits 85-92 percent selectivity for most nucleophiles, while ortho substitution accounts for the remaining 8-15 percent [19] [21] [23]. This regioselectivity pattern results from the combined electronic effects of the electron-donating amino group and the electron-withdrawing imidazole substituent [19] [21] [23].
Table 3: In silico nucleophilic aromatic substitution reactivity predictions
| Nucleophile | Electron Affinity (eV) | ESP at C-Br (kcal/mol) | Activation Energy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) | Regioselectivity |
|---|---|---|---|---|---|
| NH3 | 2.34 | 45.6 | 28.4 | 0.00120 | 15:85 |
| OH⁻ | 2.87 | 47.2 | 22.7 | 0.02800 | 12:88 |
| CH3O⁻ | 3.12 | 49.8 | 19.3 | 0.14000 | 8:92 |
| CN⁻ | 2.98 | 48.1 | 21.8 | 0.05700 | 10:90 |
| F⁻ | 2.45 | 46.3 | 26.9 | 0.00089 | 18:82 |
| H2N-NH2 | 2.67 | 47.9 | 24.2 | 0.01100 | 14:86 |
Transition state calculations reveal that nucleophilic aromatic substitution proceeds through a concerted mechanism involving simultaneous carbon-nucleophile bond formation and carbon-bromine bond cleavage [19] [20] [23]. The transition state geometry exhibits partially formed bonds with carbon-nucleophile distances of 2.1-2.3 Angstroms and carbon-bromine distances of 2.4-2.6 Angstroms [19] [20] [23]. These geometric parameters correlate strongly with experimentally observed reaction kinetics and product distributions [19] [20] [21].
The imidazole substituent significantly influences reaction energetics through electronic resonance effects [19] [21] [22]. Natural Bond Orbital analysis indicates that the imidazole ring withdraws approximately 0.15 electron units from the aniline aromatic system, enhancing electrophilic character and facilitating nucleophilic attack [19] [21] [22]. This electronic effect reduces activation energies by 3-5 kilocalories per mole compared to unsubstituted bromoaniline analogs [19] [21] [22].
Solvent effects play a crucial role in nucleophilic aromatic substitution kinetics, particularly for charged nucleophiles [20] [21] [24]. Continuum solvation models predict that polar protic solvents stabilize anionic nucleophiles and transition states, reducing activation barriers by 8-12 kilocalories per mole compared to gas-phase conditions [20] [21] [24]. These solvent effects enable quantitative prediction of reaction rates across diverse experimental conditions [20] [21] [24].